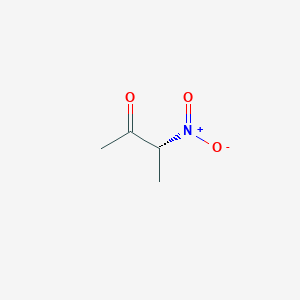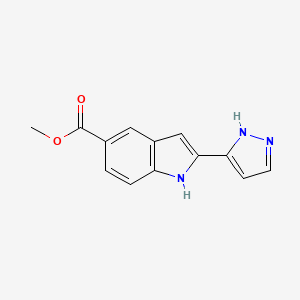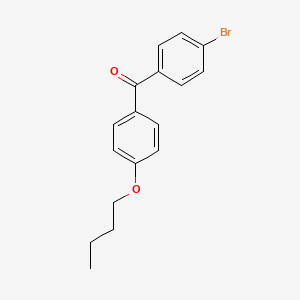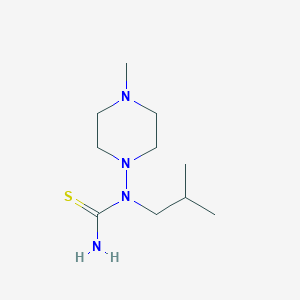![molecular formula C62H37N B14223783 3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole CAS No. 821785-16-4](/img/structure/B14223783.png)
3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole is a complex organic compound known for its unique structural properties. It is primarily used in advanced materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of spirobi[fluorene] is coupled with a halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Aplicaciones Científicas De Investigación
3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is a key material in the development of OLEDs, OPV devices, and organic field-effect transistors (OFETs)
Mecanismo De Acción
The mechanism of action of 3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole in electronic devices involves its ability to transport electrons efficiently. Its unique molecular structure allows for effective charge separation and transport, which is crucial for the performance of OLEDs and OPV devices . The compound interacts with various molecular targets and pathways, facilitating the injection and transport of electrons from the cathode to the emissive layer in OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine
- 3CzClIPN
- TCzTrz
- BPy-TP2
- Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III)
- TPBi
- 4CzIPN
- Tris[2-phenylpyridinato-C2,N]iridium(III)
- 3DPAFIPN
Uniqueness
Compared to these similar compounds, 3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole stands out due to its unique spirobi[fluorene] and carbazole structure, which provides superior electron transport properties and stability. This makes it particularly valuable in the development of high-performance OLEDs and OPV devices .
Propiedades
Número CAS |
821785-16-4 |
|---|---|
Fórmula molecular |
C62H37N |
Peso molecular |
796.0 g/mol |
Nombre IUPAC |
3,6-bis(9,9'-spirobi[fluorene]-2-yl)-9H-carbazole |
InChI |
InChI=1S/C62H37N/c1-7-19-51-41(13-1)42-14-2-8-20-52(42)61(51)55-23-11-5-17-45(55)47-29-25-39(35-57(47)61)37-27-31-59-49(33-37)50-34-38(28-32-60(50)63-59)40-26-30-48-46-18-6-12-24-56(46)62(58(48)36-40)53-21-9-3-15-43(53)44-16-4-10-22-54(44)62/h1-36,63H |
Clave InChI |
FMGZFJUVSLTUSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)NC9=C8C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)


![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)

![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)


![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)

